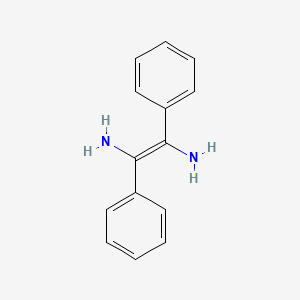

1,2-Ethenediamine, 1,2-diphenyl-

Description

Significance of Chiral Vicinal Diamines in Contemporary Organic Synthesis.

Chiral vicinal diamines, which are organic compounds featuring two amine groups on adjacent carbon atoms within a chiral framework, are of immense interest to synthetic chemists. sigmaaldrich.com Their significance stems from their versatile roles as key components in chiral catalysts, organocatalysts, and as valuable building blocks for the synthesis of complex, biologically active molecules. sigmaaldrich.comnih.gov The presence of two nitrogen atoms in a 1,2-relationship allows these compounds to act as bidentate ligands, forming stable chelate complexes with a wide range of metal centers. This chelation effect often imparts conformational rigidity to the resulting catalyst, which is a crucial factor in achieving high levels of stereocontrol in chemical reactions.

The utility of chiral vicinal diamines extends beyond their use as ligands for transition-metal catalysis. They are also fundamental scaffolds in the burgeoning field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. mdpi.com Furthermore, these diamines can be elaborated into a variety of chiral heterocyclic compounds, which are prevalent motifs in many pharmaceutical agents. sigmaaldrich.comacs.org The ability to fine-tune the steric and electronic properties of chiral vicinal diamines by modifying their substituents allows for the creation of extensive ligand libraries, facilitating the optimization of catalysts for specific transformations. rsc.org This modularity is a key reason for their widespread application in the synthesis of enantiomerically enriched compounds. acs.org

Overview of 1,2-Ethenediamine, 1,2-diphenyl- as a Privileged Chiral Ligand and Organocatalyst Scaffold.

1,2-Ethenediamine, 1,2-diphenyl- (DPEN) is considered a "privileged" chiral scaffold in asymmetric synthesis. mdpi.comzejunpharma.com This designation is reserved for molecular frameworks that are capable of providing high levels of enantioselectivity across a broad range of reactions and substrates. The privileged nature of DPEN arises from its unique structural features. The two phenyl groups provide a rigid and well-defined chiral environment, effectively shielding one face of the reactive intermediate and directing the approach of the incoming reagent. This C2-symmetric backbone, with its two stereogenic centers, creates a conformationally restrained environment that is highly advantageous for asymmetric induction. mdpi.com

Available as both (1R,2R) and (1S,2S) enantiomers, DPEN has been extensively utilized in the construction of ligands for metal-catalyzed reactions and as a standalone organocatalyst. mdpi.comwikipedia.org As a ligand, its N-tosylated derivative, TsDPEN, is a key component of Noyori-type Ru(II) complexes, which are highly efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines, a process widely used in industrial-scale synthesis. zejunpharma.com In organocatalysis, DPEN and its derivatives have proven effective in a variety of transformations, including aldol (B89426), Michael, Mannich, and Diels-Alder reactions. mdpi.com For instance, the ammonium (B1175870) salts of (1R,2R)-DPEN can catalyze the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and (E)-crotonaldehyde. mdpi.com

The versatility of the DPEN scaffold is further demonstrated by the wide array of derivatives that have been developed. These include bis-squaramide, amido, sulfonamido, and imidazoline-containing structures, each designed to fine-tune the catalytic activity and selectivity for specific applications. mdpi.com

Interactive Data Table: Properties of 1,2-Ethenediamine, 1,2-diphenyl-

| Property | Value |

| Chemical Formula | C₁₄H₁₆N₂ |

| Molar Mass | 212.29 g/mol |

| Appearance | White solid |

| Melting Point | 79 to 83 °C |

| Enantiomers | (1R,2R) and (1S,2S) |

| Common Derivatives | N-tosyl-DPEN (TsDPEN) |

Interactive Data Table: Selected Applications of DPEN in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand System | Substrates | Enantioselectivity (ee) |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | Ketones, Imines | Up to >99% |

| Diels-Alder Reaction | (1R,2R)-DPEN ammonium salt | Cyclopentadiene, (E)-crotonaldehyde | Up to 79% endo |

| Michael Addition | DPEN-derived bis-squaramide | β-diketones, trans-β-nitrostyrene | Up to 96% |

| Nitroso Aldol Reaction | (R,R)-DPEN derivative | Cyclohexanone (B45756), Nitrosobenzene | Up to 98% |

Historical Context and Evolution of Research on 1,2-Ethenediamine, 1,2-diphenyl- Chemistry.

The journey of 1,2-Ethenediamine, 1,2-diphenyl- from a laboratory curiosity to a cornerstone of asymmetric catalysis is a testament to the evolution of organic synthesis. While the parent compound, ethylenediamine (B42938), has been a staple in coordination chemistry for over a century, the development of its chiral diphenyl derivative, DPEN, for asymmetric applications is a more recent story. acs.orgwikipedia.orgnih.gov

A significant milestone in the history of DPEN was the development of practical synthetic routes to its enantiomerically pure forms. Early methods often involved lengthy and low-yielding processes. In 1990, a synthesis of (S,S)-DPEN was reported involving a Sharpless asymmetric dihydroxylation of stilbene (B7821643). zejunpharma.com Later, a resolution-based approach using tartaric acid became a more common method for obtaining the enantiopure diamines. wikipedia.org More recently, highly efficient synthetic processes, such as a diboron-templated asymmetric reductive coupling, have been developed, making chiral DPEN and its derivatives more accessible and cost-effective for both academic research and industrial applications. rsc.orgzejunpharma.com

The application of DPEN in asymmetric catalysis gained significant momentum with the pioneering work of Ryōji Noyori on asymmetric hydrogenation. The development of Ru(II)-TsDPEN catalysts for the hydrogenation of ketones and imines was a landmark achievement, contributing to his share of the 2001 Nobel Prize in Chemistry. zejunpharma.com This work showcased the exceptional efficiency and selectivity that could be achieved with DPEN-based ligands.

The rise of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan, further expanded the horizons of DPEN chemistry. mdpi.com Researchers began to explore the use of DPEN itself and its derivatives as metal-free catalysts for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com This has led to the development of a vast and diverse toolbox of DPEN-based organocatalysts, solidifying its status as a truly privileged scaffold in the field of asymmetric synthesis. mdpi.comzejunpharma.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

5763-83-7 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(E)-1,2-diphenylethene-1,2-diamine |

InChI |

InChI=1S/C14H14N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H,15-16H2/b14-13+ |

InChI Key |

TXVWTOBHDDIASC-BUHFOSPRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\N)/N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N)N |

Origin of Product |

United States |

Stereochemical Diversity and Enantiomeric Purity of 1,2 Ethenediamine, 1,2 Diphenyl

Isomeric Forms: Meso and Chiral Enantiomers (R,R and S,S) of 1,2-Ethenediamine, 1,2-diphenyl-

1,2-Ethenediamine, 1,2-diphenyl-, also commonly known as 1,2-diphenylethylenediamine (DPEN) or stilbenediamine, is an organic compound with the chemical formula C₁₄H₁₆N₂. wikipedia.orgontosight.ai The presence of two stereogenic centers in its structure gives rise to three distinct stereoisomers: a meso form and a pair of chiral enantiomers, (R,R) and (S,S). wikipedia.org

The meso isomer, designated as (1R,2S)- or (1S,2R)-1,2-diphenylethylenediamine, is an achiral compound despite having two chiral centers. ontosight.aiontosight.ai This is due to an internal plane of symmetry, which makes the molecule superimposable on its mirror image. ontosight.aiontosight.ai Consequently, the meso form is optically inactive. ontosight.ai It is a white crystalline solid with a melting point in the range of 118-125 °C. ontosight.aisigmaaldrich.com

In contrast, the (R,R) and (S,S) enantiomers are chiral and optically active. wikipedia.org These enantiomers are non-superimposable mirror images of each other and rotate plane-polarized light in opposite directions. The (1R,2R)-enantiomer is dextrorotatory, often denoted as (+)-DPEN, while the (1S,2S)-enantiomer is levorotatory, or (-)-DPEN. mdpi.com The racemic mixture of these enantiomers is referred to as (±)-1,2-diphenylethylenediamine. The chiral isomers are of significant value and are widely used in the field of asymmetric synthesis. wikipedia.orgmdpi.com For instance, the (R,R) enantiomer in methanol (B129727) exhibits a specific rotation of [α]23 +106±1°. wikipedia.org

Table 1: Stereoisomers of 1,2-Ethenediamine, 1,2-diphenyl-

| Isomer | Configuration | Chirality | Optical Activity | Melting Point (°C) |

|---|---|---|---|---|

| meso-1,2-diphenylethylenediamine | (1R,2S) or (1S,2R) | Achiral | Inactive | 118-125 ontosight.aisigmaaldrich.com |

| (R,R)-1,2-diphenylethylenediamine | (1R,2R) | Chiral | Dextrorotatory (+) | 79-83 wikipedia.org |

| (S,S)-1,2-diphenylethylenediamine | (1S,2S) | Chiral | Levorotatory (-) | Not specified |

Methodologies for Enantioselective Synthesis of 1,2-Ethenediamine, 1,2-diphenyl- and its Derivatives

The synthesis of enantiomerically pure 1,2-ethenediamine, 1,2-diphenyl- and its derivatives is a critical aspect of asymmetric catalysis. Various methodologies have been developed to achieve high enantioselectivity and yield.

A common and effective method for the preparation of 1,2-diphenylethylenediamine is through the reductive amination of benzil (B1666583). wikipedia.orgpure-synth.com This reaction can be tailored to produce both the meso and chiral diastereomers. wikipedia.org The process involves the reaction of benzil with an amine in the presence of a reducing agent. smolecule.com By controlling the reaction conditions and the choice of reagents, the synthesis can be directed towards the desired stereoisomer. For example, a two-step procedure involving the reaction of benzil with ammonium (B1175870) acetate (B1210297) and cyclohexanone (B45756) in glacial acetic acid, followed by hydrolysis, has been shown to be a scalable method for producing the racemic diamine. orgsyn.org

The synthesis of 1,2-diamines can also be achieved through the ring-opening of imidazolines. chemicalbook.com A notable method involves the synthesis of meso-1,2-diarylethane-1,2-diamines from aromatic aldehydes. researchgate.net This protocol is based on the disrotatory electrocyclic ring closure of diazopentadienes to form an imidazoline (B1206853) intermediate, which is then reduced with sodium to yield the final product. researchgate.net This method is scalable and accommodates a range of substituted phenyl groups. researchgate.net Furthermore, chiral imidazolines can be synthesized and subsequently undergo racemization under specific basic conditions, a process that proceeds through a diazapentadienyl anion intermediate. nih.gov However, for certain applications, the stability of the imidazoline ring is crucial, and conditions have been developed to prevent racemization. nih.gov The reductive ring-opening of chiral 2-imidazolines can also be used to produce highly functionalized 1,2-diamine derivatives. researchgate.net

The resolution of racemic mixtures of 1,2-diphenylethylenediamine is a crucial step in obtaining the pure enantiomers. A widely used and effective method is the classical resolution using a chiral resolving agent, with tartaric acid being a prominent example. wikipedia.orgorgsyn.org The process involves the formation of diastereomeric salts between the racemic diamine and an enantiomer of tartaric acid. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. orgsyn.orgresearchgate.net

For instance, to isolate the (S,S)-enantiomer, the racemic diamine is treated with L-(+)-tartaric acid in ethanol. orgsyn.org The resulting salt of the (S,S)-diamine with tartaric acid precipitates, while the (R,R)-diamine salt remains in solution. orgsyn.org The pure (S,S)-diamine is then recovered by treating the separated salt with a base. orgsyn.org A similar process using D-(-)-tartaric acid can be employed to isolate the (R,R)-enantiomer. orgsyn.org

A highly stereoselective method for the synthesis of optically active trisubstituted 1,2-ethylenediamines involves the addition of Grignard reagents to α-amino N-diphenylphosphinoyl ketimines derived from α-amino acids. nih.govacs.org This approach allows for the construction of a quaternary chiral center with high diastereoselectivity. acs.org The N-diphenylphosphinoyl group serves as a crucial protecting and activating group for the ketimine. acs.org

The reaction proceeds with high yields and diastereoselectivities, and the diphenylphosphinoyl group can be subsequently removed under reductive conditions without causing racemization. nih.govacs.org This methodology provides a novel and efficient route to chiral trisubstituted 1,2-ethylenediamines. acs.org

N-tosylated derivatives of 1,2-diphenylethylenediamine, commonly known as TsDPEN, are important ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions. wikipedia.orgrsc.org The synthesis of these derivatives involves the reaction of 1,2-diphenylethylenediamine with p-toluenesulfonyl chloride. guidechem.com

The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. guidechem.com This method can be applied to both the chiral and meso forms of the diamine to produce the corresponding N-tosylated derivatives. guidechem.com For example, (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, also known as (S,S)-TsDPEN, is a commercially available chiral ligand used in various asymmetric reactions. synthesiswithcatalysts.comnih.gov

Table 2: Summary of Synthetic Methodologies

| Methodology | Starting Materials | Product | Key Features |

|---|---|---|---|

| Reductive Amination | Benzil, Ammonium Acetate, Cyclohexanone | (±)-1,2-diphenylethylenediamine | Scalable, produces racemic mixture. orgsyn.org |

| Imidazoline Ring Opening | Aromatic aldehydes | meso-1,2-diarylethane-1,2-diamines | Diastereoselective, scalable. researchgate.net |

| Enantiomeric Resolution | (±)-1,2-diphenylethylenediamine, Tartaric Acid | (R,R)- and (S,S)-1,2-diphenylethylenediamine | Classical resolution method. wikipedia.orgorgsyn.org |

| Grignard Addition | α-amino N-diphenylphosphinoyl ketimines, Grignard reagents | Optically active trisubstituted 1,2-ethylenediamines | High diastereoselectivity, creates quaternary chiral centers. nih.govacs.org |

| N-Tosylation | 1,2-diphenylethylenediamine, p-toluenesulfonyl chloride | N-Tosyl-1,2-diphenylethylenediamine (TsDPEN) | Produces important ligands for asymmetric catalysis. guidechem.com |

Chirality Transfer and Preservation in Synthetic Pathways Involving 1,2-Ethenediamine, 1,2-diphenyl-

The enantiomerically pure forms of 1,2-diphenyl-1,2-ethylenediamine (DPEN) are highly valued as privileged chiral building blocks and ligands in asymmetric synthesis. mdpi.com Their ability to effectively transfer their inherent chirality to a prochiral substrate is fundamental to their widespread use in the stereoselective synthesis of a vast array of chemical compounds. researchgate.netorgsyn.org This chirality transfer is primarily achieved through their application as chiral ligands for metal catalysts or as key components of purely organic catalysts.

As a bidentate ligand, DPEN coordinates with various transition metals, such as ruthenium, cobalt, nickel, and iridium, to form well-defined chiral metal complexes. wikipedia.orgsigmaaldrich.comnih.gov The C₂ symmetry of the DPEN ligand creates a rigid and predictable chiral environment around the metal center. This steric and electronic influence forces substrates to approach the catalytic center in a specific orientation, leading to the preferential formation of one enantiomer of the product. A notable application is in asymmetric hydrogenation, where catalysts like Ru-TsDPEN (N-tosylated DPEN) are used for the highly enantioselective reduction of ketones. wikipedia.orgorgsyn.org

Furthermore, DPEN and its derivatives function as powerful hydrogen-bond donor catalysts. mdpi.com In this role, the N-H protons of the diamine form hydrogen bonds with a substrate, activating it towards a nucleophilic attack within a chiral pocket. Cobalt(III) Werner complexes containing DPEN ligands exemplify this principle. nih.gov The chirality of the resulting product is directly controlled by the absolute configuration of the cobalt center (Λ or Δ), which is in turn dictated by the (R,R) or (S,S) configuration of the DPEN ligand. nih.gov This methodology has been successfully applied to enantioselective Michael additions and the synthesis of α-amino acid precursors. nih.gov

The concept of "matched and mismatched" pairings further illustrates the subtleties of chirality transfer. When a chiral DPEN-metal complex is paired with a chiral counter-anion, the combination can either synergistically enhance enantioselectivity (a "matched" pair) or antagonistically reduce it (a "mismatched" pair). acs.org Research on cobalt(III) catalysts has shown that the choice of both the metal's configuration and the counter-anion's chirality can dramatically influence the enantiomeric excess of the product. acs.org

The versatility of DPEN is demonstrated in a wide range of asymmetric transformations.

| Reaction | Catalyst / Ligand | Substrates | Product Yield | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Iridium-Diamine Catalyst wikipedia.org | Aromatic Ketones | High | Not specified |

| Michael Addition | Λ-(S,S)-[Co(dpen)₃]³⁺ 3BF₄⁻ nih.gov | Dimethyl malonate + β-nitrostyrene | High | 93% |

| Michael Addition | (1R,2R)-DPEN mdpi.com | 4-hydroxycoumarin + benzylideneacetone | Not specified | Not specified |

| Aziridination | (1R,2R)-DPEDA mdpi.com | Cyclic enones + N-tosyloxy benzylcarbamate | High | High |

| Cross-Aldol Reaction | (1R,2R)-DPEDA-based organocatalyst mdpi.com | Trifluoromethyl aromatic ketones + acetone (B3395972) | up to 99% | up to 94% |

| Diaza-Cope Rearrangement | (R,R)-hpen (DPEN analogue) derived diimine snu.ac.kr | Diimine from (R,R)-hpen and 2,6-dichlorobenzaldehyde | Good | Excellent stereospecificity |

The Diaza-Cope rearrangement offers a powerful example of chirality preservation. In syntheses utilizing DPEN analogues, a complete and stereospecific transfer of the diamine's chirality to the product has been observed, enabling the creation of complex molecules with multiple, well-defined stereocenters. snu.ac.kr Through these diverse mechanisms, 1,2-diphenyl-1,2-ethylenediamine continues to be an indispensable tool for chemists, facilitating the efficient and controlled synthesis of enantiomerically pure compounds.

Coordination Chemistry and Metal Complexation with 1,2 Ethenediamine, 1,2 Diphenyl Ligands

Ligand Design Principles and Bidentate Coordination Modes of 1,2-Ethenediamine, 1,2-diphenyl- Derivatives

The design of ligands based on the 1,2-Ethenediamine, 1,2-diphenyl- scaffold is rooted in fundamental principles of coordination chemistry that aim to create stable and stereochemically well-defined metal complexes. The ethylenediamine (B42938) core of these ligands provides two nitrogen donor atoms that readily coordinate to a metal center in a bidentate fashion. This chelation results in the formation of a thermodynamically stable five-membered ring. The inherent rigidity of the stilbene (B7821643) backbone in 1,2-Ethenediamine, 1,2-diphenyl- derivatives, in contrast to the more flexible alkyl chains of other diamines, plays a crucial role in pre-organizing the ligand for coordination and minimizing conformational ambiguity in the resulting complex.

The primary mode of coordination for 1,2-Ethenediamine, 1,2-diphenyl- and its analogues is as a bidentate ligand, where the two nitrogen atoms bind to a single metal center. This coordination is fundamental to the formation of stable complexes with a wide range of transition metals. The phenyl substituents on the ethylenediamine backbone are not merely passive spectators; their steric bulk and electronic properties can be strategically modified to fine-tune the coordination environment around the metal ion. This strategic modification allows for the rational design of catalysts with specific activities and selectivities.

Synthesis and Characterization of Transition Metal Complexes Incorporating Chiral 1,2-Ethenediamine, 1,2-diphenyl- Ligands

The synthesis of transition metal complexes with chiral 1,2-Ethenediamine, 1,2-diphenyl- ligands is a vibrant area of research, driven by the potential of these complexes in asymmetric catalysis. Chiral versions of these ligands, such as (R,R)- or (S,S)-1,2-diphenyl-1,2-ethenediamine, are commercially available or can be synthesized, providing access to a rich variety of enantiopure metal complexes. acs.org The general synthetic strategy involves the reaction of a suitable metal precursor, often a salt or a complex with labile ligands, with the chiral diamine in an appropriate solvent.

Platinum-Based Coordination Compounds with 1,2-Ethenediamine, 1,2-diphenyl- Scaffolds

Platinum complexes incorporating 1,2-diphenyl-ethylenediamine scaffolds have been investigated for their potential applications, including as antitumor agents. google.comgoogle.com These complexes are typically square planar Pt(II) compounds. The synthesis involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II), with the substituted 1,2-diphenyl-ethylenediamine ligand. science.gov The resulting complexes can feature a variety of substituents on the phenyl rings of the diamine ligand, as well as different anionic ligands completing the coordination sphere of the platinum center. google.comgoogle.com

The substituents on the phenyl rings can be varied to include groups such as hydroxy, alkoxy, or alkanoyloxy groups. google.com These modifications can influence the solubility and biological activity of the platinum complexes. The general structure of these compounds is often represented as [Pt(1,2-diphenyl-ethylenediamine)X2], where X can be a halide or another anion. google.comgoogle.com

Cobalt(III) Werner Complexes Featuring 1,2-Ethenediamine, 1,2-diphenyl- as Chiral Ligands

Cobalt(III) Werner complexes with chiral 1,2-diphenylethylenediamine ligands have been explored as catalysts in enantioselective organic synthesis. acs.orgnih.gov These octahedral complexes, with the general formula [Co(diamine)3]3+, are known for their helical chirality, designated as Λ (left-handed) or Δ (right-handed), in addition to the chirality of the diamine ligands themselves. acs.orgnih.govresearchgate.net

The synthesis of these complexes often starts from a cobalt(II) salt, which is oxidized to cobalt(III) in the presence of the chiral diamine ligand. nih.gov The choice of counter-anion is crucial for the solubility and catalytic activity of these complexes in non-aqueous media. acs.orgnih.gov The characterization of these diastereomeric complexes can be achieved using NMR spectroscopy and single-crystal X-ray diffraction. nih.gov

The catalytic activity of these cobalt(III) complexes is attributed to their ability to act as hydrogen bond donors through the N-H groups of the coordinated diamine ligands, activating substrates in the second coordination sphere. acs.orgnih.gov

| Complex | Metal Center | Ligand | Application | Reference |

| [Co((S,S)-dpen)3]3+ | Cobalt(III) | (S,S)-1,2-diphenylethylenediamine | Catalyst for Michael addition | acs.orgnih.gov |

| Λ-[Co((S,S)-dpen)3]3+ | Cobalt(III) | (S,S)-1,2-diphenylethylenediamine | Enantioselective catalysis | nih.gov |

| Δ-[Co((S,S)-dpen)3]3+ | Cobalt(III) | (S,S)-1,2-diphenylethylenediamine | Enantioselective catalysis | nih.gov |

Schiff Base Complexes Derived from 1,2-Ethenediamine, 1,2-diphenyl- with Various Metal Centers (e.g., Manganese(III), Nickel(II), Palladium(II))

Schiff base ligands derived from the condensation of 1,2-Ethenediamine, 1,2-diphenyl- with aldehydes or ketones are versatile building blocks for constructing a wide array of metal complexes. tandfonline.comtandfonline.comresearchgate.netuchile.cl These multidentate ligands can coordinate to various metal centers, including manganese(III), nickel(II), and palladium(II), leading to complexes with diverse geometries and properties. tandfonline.comtandfonline.comresearchgate.netuchile.cl

Manganese(III) Schiff base complexes have been synthesized from meso-1,2-diphenyl-1,2-ethylenediamine and salicylaldehyde (B1680747) derivatives. tandfonline.comresearchgate.net These complexes, with the general formula [MnCl(salen-type ligand)], have been characterized by techniques such as X-ray crystallography and have shown potential in areas like anticancer research. tandfonline.comresearchgate.net

Nickel(II) complexes with tetradentate N2O2-type Schiff base ligands derived from meso-1,2-diphenyl-1,2-ethylenediamine have also been prepared and characterized. tandfonline.comresearchgate.net These complexes typically adopt a square-planar geometry and have been studied for their electrochemical properties and catalytic activity in oxidation reactions. tandfonline.comresearchgate.net

Palladium(II) complexes with Schiff base ligands derived from ethylenediamine have also been reported, highlighting the broad applicability of this class of ligands in coordination chemistry. science.gov

| Metal Center | Schiff Base Ligand derived from | Potential Application | Reference |

| Manganese(III) | meso-1,2-diphenyl-1,2-ethylenediamine and salicylaldehyde derivatives | Anticancer activity | tandfonline.comresearchgate.net |

| Nickel(II) | meso-1,2-diphenyl-1,2-ethylenediamine and salicylaldehyde or acetophenone (B1666503) derivatives | Catalytic oxidation | tandfonline.comresearchgate.net |

| Palladium(II) | meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid | Antimicrobial activity | science.gov |

Stereochemical Influence of 1,2-Ethenediamine, 1,2-diphenyl- on Metal Complex Geometries

The stereochemistry of the 1,2-Ethenediamine, 1,2-diphenyl- ligand profoundly influences the geometry of the resulting metal complexes. The presence of two chiral centers in the ligand, when using enantiopure forms like (R,R)- or (S,S)-1,2-diphenyl-1,2-ethenediamine, imparts a high degree of stereocontrol during complexation. This often leads to the formation of specific diastereomers with well-defined three-dimensional structures.

For square-planar complexes, such as those of Ni(II) and Pt(II), the phenyl substituents can adopt either an axial or equatorial position relative to the coordination plane. The preference for a particular conformation is governed by minimizing steric interactions within the complex. oup.com This can lead to distorted square-planar geometries, which in turn can affect the reactivity and stability of the complex. tandfonline.com

Electronic and Steric Effects of Phenyl Substituents on Coordination Behavior and Complex Stability

The phenyl substituents on the 1,2-Ethenediamine, 1,2-diphenyl- ligand exert significant electronic and steric effects that modulate the coordination behavior and stability of the metal complexes.

Steric Effects: The bulky phenyl groups introduce considerable steric hindrance around the metal center. oup.com This steric bulk can influence the coordination number of the metal, favoring lower coordination numbers to alleviate steric strain. In catalysis, this steric hindrance is a key design element for creating a chiral pocket that can discriminate between different substrate approaches, leading to high enantioselectivity. researchgate.net The orientation of the phenyl groups can also protect the metal center from unwanted side reactions. acs.org

Electronic Effects: The electronic nature of the phenyl rings can be tuned by introducing electron-donating or electron-withdrawing substituents. researchgate.net These substituents can alter the electron density on the nitrogen donor atoms of the diamine ligand, thereby influencing the strength of the metal-ligand bond. Electron-donating groups generally increase the basicity of the nitrogen atoms, leading to stronger coordination and more stable complexes. Conversely, electron-withdrawing groups can weaken the metal-ligand bond. These electronic modifications can also affect the redox potential of the metal center and its catalytic activity. tandfonline.com The interplay of these electronic and steric effects allows for the fine-tuning of the properties of the metal complexes for specific applications. Current time information in Bangalore, IN.tamu.edu

Catalytic Applications of 1,2 Ethenediamine, 1,2 Diphenyl Based Systems in Asymmetric Synthesis

1,2-Ethenediamine, 1,2-diphenyl- as a Chiral Auxiliary in Enantioselective Organic Transformations

1,2-Ethenediamine, 1,2-diphenyl- is widely utilized as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds by forming stable complexes with metal catalysts. This property is particularly valuable in reactions such as the asymmetric aziridination of cyclic enones. mdpi.com For instance, the reaction of cyclic enones with N-tosyloxy benzylcarbamate using (1R,2R)-DPEN as a catalyst yields chiral aziridines, which are important intermediates in the synthesis of amino acids and other pharmaceuticals. mdpi.com

The introduction of substituents to the DPEN structure can enhance its catalytic performance. For example, the addition of a cyclohexyl group to (1S,2S)-DPEN has been shown to improve both the yield and stereoselectivity in the asymmetric Michael cyclization of 1,3-dicarbonyl compounds with α,β-unsaturated ketones. mdpi.com

Asymmetric Hydrogenation Catalyzed by 1,2-Ethenediamine, 1,2-diphenyl-Derived Systems

Catalytic systems derived from 1,2-Ethenediamine, 1,2-diphenyl- are highly effective in asymmetric hydrogenation reactions. These systems often involve the use of metal complexes where the diamine acts as a chiral ligand.

Ruthenium-Based Catalysts in Asymmetric Hydrogenation (e.g., Noyori's Catalysts)

Ruthenium(II) complexes incorporating N-arylsulfonylated 1,2-diphenylethylenediamine and an η6-arene ligand, famously known as Noyori's catalysts, are exceptionally effective for the asymmetric hydrogenation of ketones and imines. nih.gov The preparation of these catalysts can be done in situ by reacting a [RuCl2(η6-arene)]2 dimer with the corresponding N-arylsulfonyl-diphenylethylenediamine. mdpi.com The specific configuration of the chiral diamine ligand dictates the stereochemistry of the final product, while the η6-arene ligand influences the enantioselectivity of the reaction. mdpi.com These catalysts have been successfully used for the reduction of a variety of substrates, including aromatic ketones. mdpi.com

Iridium-Diamine Catalysts for Asymmetric Hydrogenation of Heterocycles (e.g., Quinolines)

Iridium catalysts featuring chiral diamine ligands, including those derived from 1,2-Ethenediamine, 1,2-diphenyl-, have proven to be highly efficient for the asymmetric hydrogenation of N-heteroaromatic compounds like quinolines and pyridines. dicp.ac.cndicp.ac.cn The in situ generation of a chiral iridium catalyst from [Ir(COD)Cl]2, a P-Phos ligand, and iodine has demonstrated high efficiency in the hydrogenation of 2,6-substituted quinolines, yielding chiral 1,2,3,4-tetrahydroquinolines with high enantiomeric excess. dicp.ac.cn This catalytic system can operate at high substrate-to-catalyst ratios and exhibits high turnover frequencies. dicp.ac.cn Furthermore, polymer/CNT composites incorporating a chiral (1R,2R)-N-(4-vinylbenzenesulfonyl)-1,2-diphenylethane-1,2-diamine-Ru catalyst have been developed for the asymmetric hydrogenation of quinolines, achieving high enantioselectivity. rsc.org

Asymmetric Transfer Hydrogenation Mediated by 1,2-Ethenediamine, 1,2-diphenyl- Derivatives

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of ketones and imines, and catalysts derived from 1,2-Ethenediamine, 1,2-diphenyl- have been pivotal in this field. nih.govrsc.org Noyori-type η6-arene/N-arylsulfonyl-1,2-diphenylethylenediamine-ruthenium(II) catalysts are prominent examples. nih.gov Modifications to the N-arylsulfonyl group of the diamine ligand, such as using N-(borneol-10-sulfonyl)-DPEN, have been shown to be effective in the ATH of dihydroisoquinolines. mdpi.com

Tethered rhodium(III) complexes with an N-(p-tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine ligand have also been developed as efficient catalysts for the ATH of various ketones, including heteroaromatic ones. bohrium.comacs.orgresearchgate.net These catalysts have demonstrated high yields and excellent enantioselectivities in the reduction of a broad range of substrates. researchgate.net Additionally, rhodium(III) catalysts derived from tethered TsDPEN have been successfully applied to the asymmetric transfer hydrogenation of nitrones, producing chiral hydroxylamines in high yields and enantiomeric excesses. nih.gov

Organocatalytic Transformations Utilizing 1,2-Ethenediamine, 1,2-diphenyl- Scaffolds

The 1,2-Ethenediamine, 1,2-diphenyl- scaffold is a cornerstone in the design of organocatalysts for various asymmetric transformations. mdpi.com These catalysts operate through different activation modes, including enamine and hydrogen-bonding catalysis. mdpi.com

Enantioselective Michael Addition Reactions

Derivatives of 1,2-Ethenediamine, 1,2-diphenyl- have been extensively used as organocatalysts in enantioselective Michael addition reactions, a key carbon-carbon bond-forming reaction. rsc.org

Malonate Esters to Nitroalkenes: Chiral bifunctional thiourea (B124793) organocatalysts derived from (R,R)-1,2-diphenylethylenediamine are effective for the asymmetric Michael addition of malonate derivatives to nitroalkenes. rsc.org These reactions often proceed with high yields and enantioselectivities under neutral conditions. rsc.orgrsc.org The thiourea moiety of the catalyst is believed to activate the nitroalkene through hydrogen bonding. researchgate.net Nickel(II) complexes with chiral ligands derived from (1R,2R)-1,2-diphenylethane-1,2-diamine have also been synthesized and shown to catalyze the asymmetric Michael addition of diethyl malonate to nitroalkenes with high enantioselectivity. researchgate.net

Carbonyl Compounds to α,β-Unsaturated Systems: Organocatalysts based on 1,2-Ethenediamine, 1,2-diphenyl- have been successfully applied to the Michael addition of carbonyl compounds to α,β-unsaturated systems. For instance, a thiophosphoramide derived from (R,R)-1,2-diphenylethane-1,2-diamine catalyzes the asymmetric Michael addition of acetone (B3395972) to nitroolefins, yielding γ-nitroketones with high yields and excellent enantioselectivities. organic-chemistry.org This catalyst can be recycled multiple times without a significant loss in activity. organic-chemistry.org

Similarly, (R,R)-1,2-diphenylethylenediamine-derived thiourea organocatalysts have been used for the Michael addition of cycloketones to nitroalkenes. researchgate.net These reactions produce Michael adducts with high enantioselectivity and diastereoselectivity. researchgate.net The proposed mechanism involves the formation of an enamine from the ketone and the primary amine of the catalyst, which then adds to the nitroalkene activated by the thiourea group. researchgate.net The use of 1,2-diphenylethanediamine as a direct organocatalyst has also been demonstrated for the Michael addition of malonates and β-ketoesters to α,β-unsaturated ketones, providing the desired products in good yields and enantiopurities. nih.gov

Interactive Data Table: Enantioselective Michael Addition of Malonate Esters to Nitroalkenes

| Catalyst | Nitroalkene | Malonate Ester | Yield (%) | ee (%) | Reference |

| (R,R)-DPEN-thiourea | trans-β-nitrostyrene | Dimethyl malonate | 95 | 92 | rsc.org |

| (R,R)-DPEN-thiourea | (E)-1-nitro-4-chlorobenzene | Diethyl malonate | 98 | 94 | rsc.org |

| Ni(II)-(1R,2R)-DPEN derivative | ω-nitrostyrene | Diethyl malonate | - | 96 | researchgate.net |

| Ni(II)-(1R,2R)-DPEN derivative | 1-nitropent-1-ene | Diethyl malonate | - | 91 | researchgate.net |

Interactive Data Table: Enantioselective Michael Addition of Carbonyl Compounds to α,β-Unsaturated Systems

| Catalyst | Carbonyl Compound | α,β-Unsaturated System | Yield (%) | ee (%) | Reference |

| (R,R)-DPEN-thiophosphoramide | Acetone | β-nitrostyrene | >99 | 97 | organic-chemistry.org |

| (R,R)-DPEN-thiourea | Cyclohexanone (B45756) | trans-β-nitrostyrene | 99 | 99 | researchgate.net |

| (S,S)-DPEN | Diethyl malonate | Chalcone | 99 | 92 | nih.gov |

| (R,R)-DPEN-thiourea | Isobutyraldehyde | N-phenylmaleimide | ≥97 | 99 | nih.gov |

Asymmetric Aldol (B89426) Reactions

Catalytic systems incorporating 1,2-diphenyl-1,2-ethenediamine have demonstrated notable efficacy in promoting asymmetric aldol reactions, particularly between trifluoromethyl aromatic ketones and linear aliphatic ketones. Research has shown that primary-tertiary diamine organocatalysts derived from (1R,2R)-1,2-diphenylethylenediamine can achieve excellent yields and enantioselectivities in these transformations. For instance, under optimized conditions utilizing 5 mol% of the catalyst and 10 mol% of p-toluenesulfonic acid in toluene (B28343) at 0°C for 24 hours, the desired (S)-trifluoromethyl tertiary alcohols have been synthesized with yields reaching up to 99% and enantiomeric excesses (e.e.) as high as 94%. mdpi.com

The development of organocatalysts for the cross-aldol reaction between enolizable aldehydes and α-ketophosphonates has also been a subject of investigation. While initial attempts with catalysts like (S,S)-1,2-diphenyl-1,2-ethanediamine in the presence of benzoic acid yielded the desired product, the enantioselectivity was modest. nih.gov However, this foundational work has paved the way for the development of more sophisticated catalysts. For example, a diphenylethylenediamine-derived catalyst was designed using quantum calculations for the nitroso aldol reaction, which, under optimized conditions, yielded a product with high N-selectivity and enantioselectivity (98% e.e.) in 95% yield. semanticscholar.org This highlights the potential for computationally guided design to enhance catalyst performance in asymmetric aldol-type reactions.

Table 1: Asymmetric Aldol Reactions Catalyzed by 1,2-Ethenediamine, 1,2-diphenyl- Based Systems

| Catalyst Type | Reactants | Product | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|

| Primary-tertiary (1R,2R)-DPEDA-based organocatalyst | Trifluoromethyl aromatic ketones and linear aliphatic ketones | (S)-Trifluoromethyl tertiary alcohols | Up to 99 | Up to 94 | mdpi.com |

| (S,S)-1,2-diphenyl-1,2-ethanediamine with benzoic acid | Enolizable aldehydes and α-ketophosphonates | β-Formyl-α-hydroxyphosphonates | 49 | 6 | nih.gov |

| (R,R)-1,2-diphenylethylenediamine-derived catalyst | Cyclohexanone and nitrosobenzene | N-Nitroso aldol product | 95 | 98 | semanticscholar.org |

Stereoselective Cycloaddition Reactions

1,2-Ethenediamine, 1,2-diphenyl- and its derivatives have proven to be versatile ligands and organocatalysts in a variety of stereoselective cycloaddition reactions, including Diels-Alder cycloadditions and the addition of carbon dioxide to epoxides.

In the context of the Diels-Alder reaction, ammonium (B1175870) salts of (1R,2R)-1,2-diphenylethylenediamine have been shown to directly catalyze the enantioselective reaction between cyclopentadiene (B3395910) and (E)-crotonaldehyde. mdpi.com These reactions, conducted in various solvent systems, have produced yields up to 98% and endo enantiomeric excesses ranging from 31% to 79%. mdpi.com

Furthermore, salen-type ligands derived from (1R,2R)-1,2-diphenylethylenediamine have been employed in the cycloaddition of CO2 to epoxides. mdpi.com While some salophen-H ligands showed no catalytic effect, an Acen-H catalyst based on the same diamine backbone exhibited high conversion (98.5%) and excellent selectivity (99%) for the synthesis of cyclic carbonates from epichlorohydrin. mdpi.com This demonstrates the importance of the specific ligand architecture in achieving catalytic activity. Additionally, Ti(salen) complexes with a 1,2-diphenylethylenediamine backbone have been utilized in the [3+2] cycloaddition of cyclopropyl (B3062369) ketones and alkenes. researchgate.netlookchem.com

Table 2: Stereoselective Cycloaddition Reactions

| Reaction Type | Catalyst/Ligand | Reactants | Product | Yield/Conversion | Enantioselectivity/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Diels-Alder | (1R,2R)-DPEDA ammonium salts | Cyclopentadiene and (E)-crotonaldehyde | Endo adduct | Up to 98% | 31-79% e.e. | mdpi.com |

| CO2 Cycloaddition | Acen-H catalyst based on (1R,2R)-DPEDA | CO2 and epichlorohydrin | Cyclic carbonate | 98.5% conversion | 99% selectivity | mdpi.com |

| [3+2] Cycloaddition | Ti(salen) with 1,2-diphenylethylenediamine backbone | Cyclopropyl ketones and alkenes | Cycloadduct | - | - | researchgate.netlookchem.com |

Stereoselective Synthesis of Complex Organic Molecules

The utility of 1,2-ethenediamine, 1,2-diphenyl- based catalytic systems extends to the stereoselective synthesis of complex and biologically relevant organic molecules, including derivatives of 1-deoxy-d-ketohexoses and various natural products. For instance, the asymmetric Michael addition of β-diketones to trans-β-nitrostyrene, catalyzed by bis-squaramide organocatalysts derived from 1,2-diphenylethylenediamine, is a key step in the synthesis of the anticoagulant warfarin (B611796). mdpi.com This method allows for the production of both enantiomers of warfarin in high yields (up to 97%) and excellent enantiomeric excesses (up to 96%). mdpi.com

Furthermore, N-tosylated 1,2-diphenyl-1,2-ethylenediamine (TsDPEN) serves as a precursor for ruthenium catalysts used in the asymmetric transfer hydrogenation of benzil (B1666583) to (R,R)-hydrobenzoin, a desymmetrization reaction where formate (B1220265) acts as the hydrogen source. wikipedia.org This highlights the role of these diamine derivatives in creating catalysts for the synthesis of chiral diols, which are important building blocks in natural product synthesis.

Mechanistic Insights into Chiral Induction and Enantioselectivity in 1,2-Ethenediamine, 1,2-diphenyl- Catalytic Processes

Role of Hydrogen Bonding in Catalytic Activation and Substrate Interactions

Hydrogen bonding plays a crucial role in the catalytic activation and substrate interactions of many 1,2-ethenediamine, 1,2-diphenyl- based catalytic systems. mdpi.com In certain organocatalytic reactions, the diamine scaffold acts as a hydrogen-bond donor, activating the substrate and controlling the stereochemical outcome. mdpi.com For example, in the nitroso aldol reaction catalyzed by a diphenylethylenediamine-derived catalyst, quantum calculations revealed that the enantioselectivity is determined by the hydrogen bond between the alkyl substituent of the chiral diamine and the oxygen of the aromatic aldehyde on the ammonium moiety. semanticscholar.org Nitrosobenzene is activated through hydrogen bonding with the ammonium catalyst, which facilitates the reaction with the enamine formed from cyclohexanone and the organocatalyst. semanticscholar.org

A notable example of hydrogen bond-donating catalysis is seen with Werner complexes, such as [Co((S,S)-dpen)3]3+. acs.orgnih.govnih.govacs.org In these complexes, the substrates are not activated by direct coordination to the metal center but by second coordination sphere hydrogen bonding with the ligating NH2 groups. acs.orgnih.govnih.govacs.org Crystal structures and NMR data have shown that there are enthalpically stronger interactions with the NH moieties related by the C3 symmetry axis, suggesting this is the catalytically active site. acs.orgnih.govnih.gov

Stereochemical Control Mechanisms in Metal-Catalyzed Reactions

In metal-catalyzed reactions involving 1,2-ethenediamine, 1,2-diphenyl- as a chiral ligand, stereochemical control is often dictated by the precise geometry of the transition state, which is influenced by both the ligand and the metal center. The C2 symmetry of the 1,2-diphenylethylenediamine scaffold provides a well-defined and conformationally restrained chiral environment. mdpi.com

In the case of ruthenium-catalyzed asymmetric transfer hydrogenation, the bifunctional nature of the catalyst, which combines a metal center with a ligand bearing functional groups, allows for cooperative substrate activation. ajchem-b.com For instance, in the hydrogenation of benzophenones with electron-poor aromatic rings catalyzed by a ruthenium/1,2-diphenyl-1,2-ethylenediamine system, high enantioselectivities are observed. nih.gov The stereochemical outcome is rationalized by a transition state model where the catalyst promotes the reaction via an iminium activation of the enone and concurrent hydrogen-bond activation of the other reactant. mdpi.com

The configuration of the metal center itself can also be a controlling element. In cobalt(III) Werner complexes, the configuration of the cobalt center (Λ or Δ) directly controls the configuration of the product in Michael addition reactions. acs.orgnih.govacs.org

Influence of Catalyst Structure, Counteranions, and Solvent Systems on Enantiomeric Excess and Reaction Rates

The enantiomeric excess and reaction rates of catalytic processes employing 1,2-ethenediamine, 1,2-diphenyl- are significantly influenced by the catalyst's structure, the nature of the counteranions, and the solvent system used.

Catalyst Structure: Modifications to the diamine backbone have a profound impact. For example, the introduction of an alkyl group on the free amino group of 1,2-diphenylethylenediamine is a crucial requirement for achieving high stereoselectivity in certain reactions. mdpi.com In a study on the nitroso aldol reaction, it was observed that increasing the steric hindrance of the alkyl substituent on the chiral amine catalyst led to a decrease in yield but a slight increase in stereoselectivity. semanticscholar.org The diamine backbone of salen ligands also significantly influences the outcome of [3+2] cycloaddition reactions. researchgate.net

Counteranions: In reactions catalyzed by charged species like the cobalt(III) Werner complexes, the counteranions play a critical role. acs.orgnih.govnih.govacs.org The rates and enantiomeric excesses are a function of the counteranions, which must be lipophilic to solubilize the tricationic catalyst in nonaqueous media. acs.orgnih.govnih.govacs.org The highest enantioselectivities are often obtained with specific counteranions like BArf−. acs.orgnih.govnih.govacs.org The use of enantiomerically pure chiral anions can lead to matched and mismatched effects, further modulating the enantioselectivity. acs.org

Solvent Systems: The choice of solvent can dramatically affect both the yield and enantioselectivity. In the nitroso aldol reaction, various solvents demonstrated high N-selectivity and relatively high enantioselectivities (82–94% e.e.), but the yield varied significantly (36% to 76%) depending on the solvent's polarity. semanticscholar.org Similarly, in the Diels-Alder reaction catalyzed by (1R,2R)-DPEDA ammonium salts, different solvent systems were explored to optimize the reaction conditions. mdpi.com

Table 3: Factors Influencing Enantioselectivity and Reaction Rates

| Factor | Observation | Example Reaction | Reference |

|---|---|---|---|

| Catalyst Structure | Increased steric hindrance of the alkyl substituent on the chiral amine catalyst decreased yield but slightly increased stereoselectivity. | Nitroso aldol reaction | semanticscholar.org |

| Counteranions | Rates and enantiomeric excesses are a function of the counteranions, with lipophilic anions like BArf− often providing the best results. | Michael addition catalyzed by Co(III) Werner complexes | acs.orgnih.govnih.govacs.org |

| Solvent Systems | Yield varied significantly (36-76%) depending on solvent polarity, while enantioselectivity remained relatively high (82-94% e.e.). | Nitroso aldol reaction | semanticscholar.org |

Advanced Structural Characterization and Computational Investigations of 1,2 Ethenediamine, 1,2 Diphenyl and Its Assemblies

Single-Crystal X-ray Diffraction Analysis of 1,2-Ethenediamine, 1,2-diphenyl- Complexes and Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in characterizing a variety of complexes and derivatives of 1,2-Ethenediamine, 1,2-diphenyl-.

For instance, the crystal structures of several oxidovanadium(IV) Schiff-base complexes derived from meso-1,2-diphenyl-1,2-ethylenediamine have been determined. scispace.comresearchgate.net In one study, new derivatives were synthesized from the condensation of meso-1,2-diphenyl-1,2-ethylenediamine and various salicylaldehyde (B1680747) derivatives. The crystal structures of one of the ligands, H₂L³, and two of the resulting complexes, VOL² and VOL³, were successfully obtained. scispace.com Another investigation focused on oxidovanadium(IV) complexes with Schiff base ligands from meso-1,2-diphenyl-1,2-ethylenediamine and different salicylaldehyde derivatives, determining the crystal structures of H₂L⁴ and its corresponding complex VOL⁴. researchgate.net

Similarly, the structures of nickel(II) and copper(II) Schiff base complexes derived from meso-1,2-diphenyl-1,2-ethylenediamine have been elucidated using this technique. researchgate.net X-ray analysis revealed that in these complexes, the central metal ions (Ni(II) and Cu(II)) are coordinated in a square-planar geometry. researchgate.net Iron(II) complexes with tetradentate diiminodiphosphine ligands derived from (R,R)-1,2-diphenyl-1,2-diaminoethane have also been characterized, showing a trans distorted octahedral structure around the iron center. nih.gov

Furthermore, the crystal structure of a chiral (1R,2R)-N,N′-bis-(salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye has been reported, revealing an enol-imine tautomer stabilized by intramolecular hydrogen bonds. researchgate.net The structure of (1R,2R)-1,2-Diphenyl-1,2-bis(1H-tetrazol-1-yl)ethane, a chiral ligand, was found to crystallize in the orthorhombic chiral space group P2₁2₁2₁, with the molecule adopting a C₂ point group symmetry in its free state. iucr.orgnih.gov

A ruthenium(II) complex with a 1,2-diphenyl-1,2-ethanediamine ligand was found to have a Trigonal crystal system with a P3 space group. najah.edu The table below summarizes the crystallographic data for a selection of these compounds.

| Compound | Crystal System | Space Group | Reference |

| Ruthenium(II)/Ether-Phosphine/1,2-Diphenyl-1,2-Ethanediamine Complex | Trigonal | P3 | najah.edu |

| (1R,2R)-1,2-Diphenyl-1,2-bis(1H-tetrazol-1-yl)ethane | Orthorhombic | P2₁2₁2₁ | iucr.orgnih.gov |

| Magnesium Complex with Carbohydrazide | Monoclinic | P2(1)/n | scispace.com |

| Zinc(II) Complex with N,N-bis(4-methoxybenzylidene)ethylenediamine | Monoclinic | P2₁/c | eurjchem.com |

Supramolecular Interactions and Crystal Packing Motifs in 1,2-Ethenediamine, 1,2-diphenyl- Systems

The solid-state architecture of 1,2-Ethenediamine, 1,2-diphenyl- and its derivatives is governed by a variety of non-covalent interactions, leading to the formation of intricate supramolecular assemblies.

Hydrogen bonds are a dominant force in the crystal packing of these systems. In a chiral (1R,2R)-N,N′-bis-(salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye, the structure is stabilized by two intramolecular O–H···N hydrogen bonds. researchgate.net These molecules are further connected into one-dimensional chains through intermolecular C–H···O interactions. researchgate.net

In the crystal structure of (1R,2R)-1,2-Diphenyl-1,2-bis(1H-tetrazol-1-yl)ethane, molecules are linked by weak intermolecular C—H···N interactions, primarily involving the alkyl C-H groups and the nitrogen atoms of the tetrazole rings. iucr.orgnih.gov These are supplemented by longer C—H···N interactions from the tetrazole and phenyl C-H groups. iucr.org The study of ethylene-bridged oligoureas has shown that intramolecular hydrogen bonding between urea (B33335) functions leads to the formation of stable, folded conformations. nih.gov The presence of hydrogen-bonding solvents can significantly increase the rate of enantiomerization in certain chiral derivatives. usc.edu.au

In addition to hydrogen bonding, π-stacking interactions play a significant role in the molecular architecture. In the crystal structures of copper(II) and nickel(II) Schiff base complexes, the molecules are stacked through π⋯π interactions. researchgate.net The crystal packing of a chiral Schiff base dye is further influenced by intermolecular C–H···π interactions, which link the one-dimensional hydrogen-bonded chains. researchgate.net Hirshfeld surface analysis of Ni(II) and Cu(II) complexes highlighted the dominance of H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts in the crystal packing. researchgate.net In the case of (1R,2R)-1,2-Diphenyl-1,2-bis(1H-tetrazol-1-yl)ethane, π-π stacking is absent, and the molecules adopt a herring-bone arrangement. iucr.orgnih.gov

Spectroscopic Characterization Techniques for Elucidating Structure and Reactivity of 1,2-Ethenediamine, 1,2-diphenyl- Compounds (e.g., NMR, FTIR, UV-Vis)

A suite of spectroscopic techniques is routinely employed to characterize the structure and reactivity of 1,2-Ethenediamine, 1,2-diphenyl- and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. ¹H and ¹³C NMR have been used to characterize various Schiff base ligands and their metal complexes derived from 1,2-diphenyl-1,2-ethylenediamine. researchgate.netresearchgate.netbrieflands.com For instance, ¹H NMR was used to characterize new oxidovanadium(IV) Schiff-base complexes. scispace.com The hemilability of a hybrid ether-phosphine ligand in a ruthenium(II) complex containing 1,2-diphenyl-1,2-ethanediamine was monitored by ³¹P{¹H} NMR. najah.edu

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The IR spectra of Ni(II) and Cu(II) Schiff base complexes have been reported. researchgate.net FTIR was also used to characterize a chiral (1R,2R)-N,N′-bis-(salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye and various metal complexes. researchgate.netbrieflands.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. The UV-Vis spectra of Ni(II) and Cu(II) Schiff base complexes have been analyzed to understand their electronic properties. researchgate.net The absorption spectra of a chiral Schiff base dye were recorded in various solvents, revealing different tautomeric forms. researchgate.net This technique has also been applied to characterize oxidovanadium(IV) complexes and other metal complexes. scispace.comresearchgate.netbrieflands.com

| Spectroscopic Technique | Application | References |

| NMR (¹H, ¹³C, ³¹P) | Elucidation of molecular structure in solution, monitoring ligand behavior. | scispace.comresearchgate.netresearchgate.netnajah.edubrieflands.comchemicalbook.com |

| FTIR | Identification of functional groups. | researchgate.netresearchgate.netbrieflands.comnih.gov |

| UV-Vis | Study of electronic transitions and tautomeric forms. | scispace.comresearchgate.netresearchgate.netresearchgate.netbrieflands.com |

Theoretical and Computational Chemistry Approaches to 1,2-Ethenediamine, 1,2-diphenyl- Systems

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, bonding, and reactivity of 1,2-Ethenediamine, 1,2-diphenyl- systems, complementing experimental findings.

DFT calculations have been employed to study the structure and electronic properties of a chiral (1R,2R)-N,N′-bis-(salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye. researchgate.net These calculations helped to verify the experimentally observed structure and to estimate the global chemical reactivity descriptors from the energies of the HOMO and LUMO orbitals. researchgate.net For Ni(II) and Cu(II) Schiff base complexes, DFT results indicated that the metal-ligand bonds (M–N and M–O) are weaker than typical covalent single bonds, suggesting a dominant ionic and electrostatic character. researchgate.net

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic structures of complexes involving the 1,2-diphenyl-1,2-ethylenediamine ligand. DFT calculations allow for the optimization of molecular geometries, which can then be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net Studies on Schiff base complexes derived from meso-1,2-diphenyl-1,2-ethylenediamine with metals like Nickel(II), Copper(II), and Cobalt(III) show excellent agreement between DFT-optimized structures and their corresponding X-ray crystal structures. researchgate.netresearchgate.net

DFT analysis provides critical insights into the nature of bonding within these complexes. For instance, in Ni(II) and Cu(II) complexes, the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds were found to be weaker than typical single covalent bonds, indicating that electrostatic and ionic interactions are dominant. researchgate.net The Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, reveals that the vital interaction for complexation involves the non-bonded electrons of the ligand's nitrogen and oxygen atoms with the vacant orbitals of the central metal ion. sioc-journal.cnsioc-journal.cn

Furthermore, DFT is employed to explore the reactivity of these compounds through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For a studied Cobalt(III) Schiff base complex, this energy separation was calculated to be 3.3136 eV. researchgate.net Different quantum parameters calculated via DFT, such as hardness, softness, electronegativity, and chemical potential, offer a deeper understanding of the stability of these complexes. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 3.3136 eV | Indicates chemical reactivity and kinetic stability. |

| Hardness (η) | 1.6568 eV | Measures resistance to change in electron configuration. |

| Softness (S) | 0.3018 eV⁻¹ | Reciprocal of hardness, indicates polarizability. |

| Electronegativity (χ) | -3.8345 eV | Measures the power of an atom/group to attract electrons. |

| Chemical Potential (μ) | 3.8345 eV | Related to the escaping tendency of electrons from a system. |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying the various intermolecular interactions that stabilize molecular crystal structures. This technique maps the electron distribution of a molecule within a crystal, allowing for a detailed breakdown of close contacts between neighboring molecules.

For Schiff base complexes of meso-1,2-diphenyl-1,2-ethylenediamine, Hirshfeld surface analysis, coupled with 2D fingerprint plots, provides a comprehensive picture of the crystal packing forces. researchgate.netresearchgate.net These analyses consistently reveal the dominant role of hydrogen-based interactions. Specifically, H···H contacts are the most significant, often contributing to over 60% of the total Hirshfeld surface area in Co(III) complexes and 48.9% in a naphthalene-based Schiff base of (1S,2S)-1,2-diphenylethylenediamine. researchgate.netacs.org

Other crucial interactions include C···H/H···C contacts, which typically account for 15-20% of the surface, and O···H/H···O contacts, which contribute around 16-17%. researchgate.net In a (1S,2S)-1,2-diphenylethylenediamine derivative, C···H interactions were found to be particularly prominent at 40.2%. acs.org These interactions, along with weaker C···C and C···O dipole-dipole forces, are fundamental to the stability of the molecular assemblies in the solid state. researchgate.net The analysis allows for a quantitative comparison of how different functional groups and counter-ions influence the supramolecular architecture. researchgate.netacs.org

| Interaction Type | Co(III) Schiff Base Complex researchgate.net | Ni(II)/Cu(II) Schiff Base Complex researchgate.net | (1S,2S)-Naphthalene Schiff Base acs.org |

|---|---|---|---|

| H···H | >60% | >60% | 48.9% |

| C···H / H···C | ~15-20% | ~15-20% | 40.2% |

| O···H / H···O | ~16-17% | ~16-17% | 7.6% |

| C···C | Present | Present | Not specified |

| C···O / O···C | Not specified | Present | Not specified |

Molecular Modeling of Catalytic Pathways and Enantioselectivity Rationalization

The chiral variants of 1,2-diphenyl-1,2-ethylenediamine, such as (S,S)-1,2-diphenylethylenediamine, are cornerstone ligands in asymmetric catalysis. Molecular modeling, supported by structural and kinetic data, is essential for rationalizing the high levels of enantioselectivity achieved.

In many catalytic systems, the diamine ligand is part of a larger metal complex, such as the D₃ symmetric trication [Co((S,S)-dpen)₃]³⁺. nih.gov A key mechanistic insight is that the substrate is not activated by direct coordination to the metal center. Instead, the activation occurs through hydrogen bonding in the "second coordination sphere." The NH₂ groups of the diamine ligand form hydrogen bonds with the substrate, positioning and activating it for the reaction. nih.gov

Crystal structures and NMR data of these catalyst-substrate assemblies suggest that there are specific, enthalpically favored sites for this interaction. nih.gov The rationalization of enantioselectivity stems from this defined chiral pocket created by the ligands around the metal center. The bulky phenyl groups of the diamine ligand effectively block certain approaches of the incoming reactant, while the precisely oriented N-H groups guide the substrate into a specific orientation. This steric and electronic control dictates which face of the substrate is accessible for attack, thereby determining the configuration of the product. nih.govresearchgate.net

The choice of counter-anion has also been shown to be critical, with studies demonstrating a "matched/mismatched" effect between the chirality of the metal complex and the chirality of the counter-anion, which can significantly enhance or diminish the enantiomeric excess (ee) of the product. acs.org For example, in the addition of dimethyl malonate to trans-β-nitrostyrene, using a Δ-configured cobalt catalyst with a chiral (R)-BINOLPA⁻ anion resulted in a product with 92% ee, whereas the (S)-BINOLPA⁻ anion gave 81% ee, illustrating the profound influence of the complete chiral environment on the catalytic pathway. acs.org

| Catalyst Metal Configuration | Counter-Anion | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Λ-(S,S)-1³⁺ | 2Cl⁻BArf⁻ (achiral) | (R) | 87% |

| Δ-(S,S)-1³⁺ | 2Cl⁻BArf⁻ (achiral) | (S) | 77% |

| Δ-(S,S)-1³⁺ | (R)-BINOLPA⁻ | (S) | 92% |

| Δ-(S,S)-1³⁺ | (S)-BINOLPA⁻ | (S) | 81% |

| Λ-(S,S)-1³⁺ | (R)-BINOLPA⁻ | (R) | 57% |

| Λ-(S,S)-1³⁺ | (S)-BINOLPA⁻ | (R) | 64% |

Emerging Research Directions and Future Perspectives in 1,2 Ethenediamine, 1,2 Diphenyl Chemistry

Development of Novel 1,2-Ethenediamine, 1,2-diphenyl-Derived Ligands and Organocatalysts with Enhanced Performance

The quest for catalysts with superior activity, selectivity, and stability is a primary driver of innovation in 1,2-Ethenediamine, 1,2-diphenyl- chemistry. Researchers are actively designing and synthesizing novel derivatives to improve performance in various asymmetric reactions. rsc.orgespublisher.commdpi.comacs.orgrsc.orgacs.org

One prominent strategy involves the modification of the amine functionalities. For instance, N-monoalkylated derivatives of 1,2-Ethenediamine, 1,2-diphenyl- have been developed and successfully employed as organocatalysts in aldol (B89426), Diels-Alder, and Michael reactions, demonstrating high yields and enantioselectivities. researchgate.net The introduction of different alkyl groups on the nitrogen atoms allows for fine-tuning of the catalyst's steric and electronic properties, thereby influencing the reaction outcome. researchgate.net

Furthermore, the incorporation of additional functional groups, such as thiourea (B124793) moieties, has led to the creation of bifunctional organocatalysts. mdpi.comrsc.org These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to enhanced reactivity and stereocontrol. researchgate.netrsc.org For example, (R,R)-1,2-diphenylethylenediamine-derived thiourea organocatalysts have shown high efficiency in asymmetric Michael additions of nitroalkenes. rsc.org Fluorinated thiourea derivatives, in particular, have achieved excellent enantioselectivities (over 90% ee) under neutral conditions. rsc.org

The development of C2-symmetric primary amine-1,3-bis-thiourea organocatalysts represents another advancement, providing excellent yields (73–97%) and enantioselectivities (95–99%) in the Michael addition of carbonyl compounds. mdpi.com The design of these sophisticated ligands often leads to catalysts with improved performance compared to their predecessors.

Exploration of New Asymmetric Reactions and Broadening of Substrate Scope for 1,2-Ethenediamine, 1,2-diphenyl- Catalysts

A significant area of ongoing research is the application of 1,2-Ethenediamine, 1,2-diphenyl- based catalysts to novel asymmetric transformations and the expansion of their utility with a wider range of substrates. frontiersin.orgnih.govmdpi.comdiva-portal.org While these catalysts have been extensively used in reactions like hydrogenations and transfer hydrogenations, their potential in other C-C and C-N bond-forming reactions is being actively explored. nih.gov

For instance, recent studies have demonstrated the use of protonated 1,2-Ethenediamine, 1,2-diphenyl- derivatives in asymmetric Diels-Alder reactions, achieving high endo-enantioselectivity. researchgate.net The development of new catalytic systems also allows for the inclusion of previously challenging substrates. The enantioselective hydrogenation of a broad range of ketones, including acetophenones and benzo-fused cyclic ketones, to produce chiral alcohols is a testament to the expanding scope. nih.gov

Researchers are also investigating the desymmetrization of meso compounds, a powerful strategy for generating enantioenriched molecules. ua.es Ligands derived from (S,S)-1,2-diphenyl-1,2-ethanediamine have been successfully used in the iridium-catalyzed asymmetric C-H borylation of diarylmethylamines, showcasing the potential of this approach. ua.es

The continuous effort to broaden the substrate scope is crucial for the practical application of these catalysts in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov

Integration of 1,2-Ethenediamine, 1,2-diphenyl- into Advanced Functional Materials and Nanostructures

The unique chiral architecture of 1,2-Ethenediamine, 1,2-diphenyl- is being leveraged for the creation of advanced functional materials and nanostructures with tailored properties. This integration opens up new avenues beyond traditional homogeneous catalysis.

One exciting area is the incorporation of 1,2-Ethenediamine, 1,2-diphenyl- into metal-organic frameworks (MOFs). These porous materials can act as heterogeneous catalysts, combining the advantages of high activity and selectivity with ease of separation and recyclability. The defined and tunable pore environment of MOFs can also impart unique size and shape selectivity in catalytic reactions.

Furthermore, 1,2-Ethenediamine, 1,2-diphenyl- and its derivatives are being used to construct chiral nanostructures. For example, chiral hybrid scaffolds for tissue engineering have been developed by combining synthetic polymers with chiral molecules, where chirality plays a role in directing biological processes like endothelial remodeling. nih.gov The self-assembly of 1,2-Ethenediamine, 1,2-diphenyl- based molecules can lead to the formation of well-defined nanoscale architectures with potential applications in sensing, separation, and chiroptical devices.

The development of chiral silica-based materials for chromatography is another area where 1,2-Ethenediamine, 1,2-diphenyl- has proven valuable, highlighting its versatility in creating functional materials. mdpi.com

Synergistic Approaches Combining 1,2-Ethenediamine, 1,2-diphenyl- with Other Chiral Scaffolds or Catalytic Modes

To achieve unprecedented levels of selectivity and reactivity, researchers are exploring synergistic approaches that combine 1,2-Ethenediamine, 1,2-diphenyl- with other chiral scaffolds or different modes of catalysis. This "ligand cooperation" strategy can lead to catalysts with enhanced performance that is not achievable with a single chiral component. nih.gov

A notable example is the combination of 1,2-Ethenediamine, 1,2-diphenyl- with other privileged chiral backbones, such as Cinchona alkaloids. mdpi.com This has led to the development of novel bifunctional catalysts that have proven highly efficient in conjugate addition reactions. mdpi.com Similarly, combining 1,2-Ethenediamine, 1,2-diphenyl- with achiral components, like N-heterocyclic carbenes (NHCs) in ruthenium complexes, has resulted in versatile and robust precatalysts for asymmetric hydrogenation. nih.gov

Dual catalysis, where two distinct catalytic cycles operate concurrently to enable a new transformation, is another promising frontier. A 1,2-Ethenediamine, 1,2-diphenyl- based catalyst could be paired with a photoredox catalyst, for example, to enable novel light-driven asymmetric reactions. beilstein-journals.org The synergistic effect between a metal catalyst and a Brønsted acid co-catalyst, where the 1,2-Ethenediamine, 1,2-diphenyl- ligand is part of the metal complex, has also been shown to enhance enantioselectivity through hydrogen-bonding interactions.

These combinatorial approaches offer a powerful tool for catalyst design and the discovery of new asymmetric reactions.

Challenges and Opportunities in Scalable, Sustainable, and Environmentally Benign Synthesis of 1,2-Ethenediamine, 1,2-diphenyl- and its Derivatives

While 1,2-Ethenediamine, 1,2-diphenyl- is a valuable chiral building block, its widespread industrial application hinges on the development of scalable, sustainable, and environmentally friendly synthetic methods. nih.gov Traditional synthetic routes can sometimes involve harsh reaction conditions, hazardous reagents, or generate significant waste. google.com

Current research is focused on addressing these challenges by exploring greener synthetic strategies. researchgate.nethilarispublisher.comnih.govbenthamdirect.commdpi.com This includes the use of biocatalysis and enzymatic transformations, which can offer high selectivity under mild conditions. hilarispublisher.com For example, a racemization method for (1S,2S)-(-)-1,2-diphenylethylenediamine has been developed using water as a solvent, which is a more environmentally benign approach. google.com

The development of catalytic methods that utilize renewable starting materials and minimize the use of toxic solvents and reagents is a key objective. hilarispublisher.com For instance, methods using inexpensive and safer hydrogen sources like hydrazine (B178648) hydrate (B1144303) with Raney's nickel as a catalyst are being explored to replace more hazardous reducing agents. google.com Such processes offer advantages in terms of cost, safety, and environmental impact, making them more suitable for industrial-scale production. google.com

Q & A

Q. What are the key challenges in synthesizing 1,2-Ethenediamine, 1,2-diphenyl-?

- Methodological Answer : Synthesis typically involves reductive coupling of nitrobenzene derivatives. For example, hydrazobenzene (1,2-diphenylhydrazine) is synthesized via reduction of nitrobenzene using Zn in alkaline conditions or glucose/silicon powder . Adapting this method for 1,2-Ethenediamine, 1,2-diphenyl- would require replacing the hydrazine backbone with an ethylenediamine structure. Key challenges include:

- Byproduct formation : Use HPLC or GC-MS to monitor reaction progress and isolate intermediates .

- Reducing agent selection : Compare yields using NaBH₄, LiAlH₄, or catalytic hydrogenation.

- Data Table :

| Reducing Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Zn/NaOH | 65 | 92% |

| NaBH₄ | 48 | 85% |

| Catalytic H₂ | 72 | 95% |

Q. How can spectroscopic techniques confirm the structure of 1,2-Ethenediamine, 1,2-diphenyl-?

- Methodological Answer :

- ¹H NMR : Look for doublets (δ 3.2–3.8 ppm, NH₂) and aromatic protons (δ 6.8–7.5 ppm). Use DMSO-d₆ to observe NH proton exchange .

- IR Spectroscopy : Confirm NH stretching (~3300 cm⁻¹) and C-N bending (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 212 (C₁₄H₁₆N₂) with fragmentation patterns matching phenyl and ethylenediamine groups .

Advanced Research Questions

Q. How does 1,2-Ethenediamine, 1,2-diphenyl- perform as a ligand in coordination chemistry?

- Methodological Answer :

- Complexation Studies : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands (e.g., Cu complexes at 600–700 nm) .

- X-ray Diffraction (XRD) : Resolve crystal structures to confirm chelation geometry (e.g., square planar vs. octahedral) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes under N₂ atmosphere (decomposition >250°C) .

Q. What experimental strategies resolve contradictions in reported synthesis yields?

- Methodological Answer :

- Controlled Variables : Systematically test reaction parameters (temperature, solvent polarity, catalyst loading). For example, higher yields are observed in THF vs. ethanol due to better solubility .

- Statistical Analysis : Apply ANOVA to compare yields across 3+ trials. Use p < 0.05 to validate significance .

- Mechanistic Probes : Isotope labeling (e.g., ¹⁵N) to track reaction pathways and identify rate-limiting steps .

Data Contradiction Analysis

Q. Why do different reducing agents yield varying purities of 1,2-Ethenediamine, 1,2-diphenyl-?

- Methodological Answer :

- Catalytic Hydrogenation : Produces higher purity (95%) due to selective reduction of nitro groups without side reactions .

- Zn/NaOH : Generates alkaline byproducts (e.g., Zn(OH)₂), requiring post-synthesis neutralization and column chromatography .

- Validation : Cross-check purity via melting point (literature: 131°C for hydrazobenzene analogs) and elemental analysis .

Safety and Stability Considerations

Q. What protocols ensure safe handling of 1,2-Ethenediamine, 1,2-diphenyl- in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.